Lipophilicity: XLogP3 Difference vs. Analogs
The target compound exhibits a computed XLogP3 of 4.7, which is 0.3 log units higher than the 4-fluoro analog (XLogP3 = 4.4) and 0.4 log units higher than the 4-methoxy analog (XLogP3 = 4.3) [1]. These differences, computed using the XLogP3 3.0 algorithm in PubChem, indicate that the para-methyl substituent confers measurably greater lipophilicity than para-fluoro or para-methoxy groups on the 3-phenyl ring within this scaffold class.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | 4′-Bromo-2′-fluoro-3-(4-fluorophenyl)propiophenone: 4.4; 4′-Bromo-2′-fluoro-3-(4-methoxyphenyl)propiophenone: 4.3 |
| Quantified Difference | +0.3 vs. 4-fluoro analog; +0.4 vs. 4-methoxy analog |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular structure |
Why This Matters
Higher lipophilicity directly affects chromatographic retention (logP-dependent reverse-phase HPLC), membrane permeability in cell-based assays, and partitioning behavior in liquid-liquid extractions, making the target compound preferable when higher organic-phase retention is desired.
- [1] PubChem XLogP3 values: Target (CID 24725747) 4.7; 4-fluoro analog (CID 24726199) 4.4; 4-methoxy analog (CID 24725894) 4.3. Computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/. View Source
